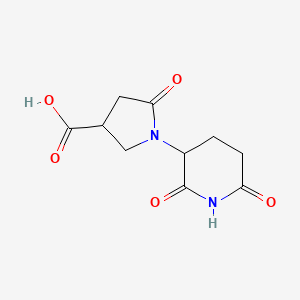

1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,6-dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c13-7-2-1-6(9(15)11-7)12-4-5(10(16)17)3-8(12)14/h5-6H,1-4H2,(H,16,17)(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHYBAHAMQVLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Carboxylic Acid Intermediates

A foundational approach involves the preparation of 5-oxopyrrolidine-3-carboxylic acid derivatives, followed by coupling with a dioxopiperidine fragment. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a ) has been synthesized via condensation of 2-aminophenol with itaconic acid under acidic conditions. Analogous methods could be adapted by replacing the 2-hydroxyphenyl group with a preformed dioxopiperidinyl moiety.

Key steps include:

-

Esterification : Methylation of the carboxylic acid group using methanol and sulfuric acid to form methyl esters.

-

Functionalization : Introduction of hydrazide or azole groups via reactions with hydrazine or heterocyclic aldehydes.

-

Cyclization : Acid-catalyzed ring closure to form the dioxopiperidine system, potentially using reagents like hexane-2,5-dione or pentane-2,4-dione.

Direct Coupling of Preformed Fragments

An alternative route involves coupling 5-oxopyrrolidine-3-carboxylic acid with 3-amino-2,6-dioxopiperidine. This method requires activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide coupling) to facilitate amide bond formation. While explicit data for this compound are limited, analogous reactions for benzimidazole-pyrrolidine hybrids demonstrate yields of 60–90% under reflux conditions in propan-2-ol.

Optimization of Cyclization Reactions

The formation of the 2,6-dioxopiperidine ring is a critical and challenging step. Successful strategies from related systems include:

Acid-Catalyzed Cyclodehydration

Reactions employing hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) have been effective for introducing chloro substituents and facilitating cyclization. For instance, dichloro-substituted derivatives are synthesized by treating hydroxyphenyl-pyrrolidine precursors with HCl/H₂O₂, achieving cyclization through electrophilic aromatic substitution.

Representative Conditions :

Solvent and Catalyst Selection

Protic solvents like propan-2-ol enhance solubility and reaction kinetics, while catalysts such as glacial acetic acid or sulfuric acid improve cyclization efficiency. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives achieved 73–88% yields using propan-2-ol and catalytic H₂SO₄.

Spectroscopic Characterization and Quality Control

Structural confirmation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HRMS data validate molecular formulas, with exact mass matching within 5 ppm error margins. For example, the molecular ion [M+H]⁺ for C₁₁H₁₃ClN₂O₄ (a related compound) is observed at m/z 297.0641.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes based on analogous syntheses:

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The dioxopiperidine ring’s carbonyl groups (positions 2 and 6) participate in nucleophilic acyl substitutions. For example:

-

Amide Formation : Reactivity with primary/secondary amines under basic conditions yields substituted amides.

-

Esterification : Methanol in the presence of sulfuric acid converts the carboxylic acid group to a methyl ester (e.g., compound 2a in ).

| Reaction Type | Reagents/Conditions | Product Example | Source |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl ester derivative | |

| Amidation | Hydrazine hydrate | Hydrazide derivative |

Cyclization and Ring-Opening Reactions

The proximity of functional groups enables intramolecular cyclization:

-

Hydrazone Formation : Hydrazine reacts with the 5-oxopyrrolidine carbonyl to form hydrazones, which can cyclize into heterocyclic structures like thiadiazoles or triazoles under oxidative conditions .

-

γ-Amino Acid Derivatives : Hydrolysis or aminolysis of the pyrrolidine ring generates linear γ-amino acids, as seen in derivatives 25–27a,b .

Derivatization via Coupling Reactions

The carboxylic acid group serves as a handle for coupling:

-

Benzimidazole Synthesis : Condensation with benzene-1,2-diamines in HCl yields benzimidazole derivatives (e.g., compounds 21–24a,b ) .

-

Thioether Formation : Reaction with thiols (e.g., phenylmethanethiol) using Pd catalysis produces thioether-linked analogs .

Reduction and Oxidation Reactions

-

Carbonyl Reduction : Raney nickel-mediated hydrogenation reduces nitro groups to amines (e.g., conversion of 3 to 5 in ).

-

Oxidative Chlorination : HCl/H₂O₂ introduces chloro substituents on aromatic rings (e.g., synthesis of 1b from 1a ) .

Biological Activity-Driven Modifications

Structural analogs show enhanced antimicrobial and anticancer properties:

-

Antimicrobial Derivatives : Hydrazones with thien-2-yl or nitro groups exhibit activity against methicillin-resistant Staphylococcus aureus (MIC 8–16 µg/mL) and Candida auris .

-

Anticancer Derivatives : 5-Fluorobenzimidazole analogs demonstrate cytotoxicity in A549 lung cancer cells (IC₅₀ ~20 µM) .

Comparative Reactivity of Structural Analogs

The reactivity profile varies with substituents:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid | Isoindoline ring | Enhanced solubility and stability vs. parent compound |

| 4-(2,6-Dioxopiperidin-3-yl)-pyrimidine-2,4-dione | Pyrimidine ring | Preferential anti-cancer activity via kinase inhibition |

This compound’s versatility in forming pharmacologically relevant derivatives underscores its value in medicinal chemistry. Further exploration of its reactivity could yield novel candidates targeting drug-resistant pathogens or cancer pathways.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, studies have shown that compounds with similar structures can inhibit the activity of proteases that are overexpressed in certain cancers .

- Neuroprotective Effects : Some studies suggest that this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The mechanism may involve modulating neurotransmitter systems or reducing oxidative stress .

Pharmacology

The pharmacological profile of this compound includes:

- Receptor Modulation : It has been noted for its ability to interact with various receptors in the central nervous system, which could lead to applications in treating anxiety and depression .

- Analgesic Properties : Preliminary studies suggest potential analgesic effects, indicating that the compound might be developed into pain relief medications .

Material Science

In material science, this compound has applications due to its structural properties:

- Polymer Synthesis : The compound can be used as a building block for synthesizing novel polymers with specific mechanical and thermal properties. These polymers may find use in coatings, adhesives, and biomedical devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The pathways involved often include the inhibition of key signaling molecules, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents at the phenyl ring (position 1) and modifications at position 3 of the pyrrolidine ring. Key structural analogs include:

- Substituent Impact: Electron-withdrawing groups (e.g., Cl, NO₂): Enhance antioxidant activity by stabilizing radical intermediates. For example, chloro and nitroso substituents in 1-(5-chloro-2-hydroxyphenyl) derivatives showed DPPH radical scavenging activity 1.35–1.5× higher than ascorbic acid . Hydroxyl groups: Improve solubility and antimicrobial efficacy. The 2-hydroxyphenyl analog demonstrated selective activity against Staphylococcus aureus (MIC 8 μg/mL) . Aromatic vs. heteroaromatic substituents: Furylmethyl groups (as in ) reduce steric hindrance but may limit metabolic stability compared to phenyl derivatives.

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thiazol-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Optical density (DPPH) = 1.149, outperforming ascorbic acid (1.0) .

- 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives : Moderate reducing power (0.78–0.92 OD700 nm) but lower than ascorbic acid (1.24) .

Antimicrobial Activity

- The 2-hydroxyphenyl derivatives showed superior Gram-positive activity, while sulfonamide-linked analogs exhibited broader-spectrum but weaker effects .

Physicochemical Properties

- Melting Points: 1-(5-Chloro-2-hydroxyphenyl) derivatives: 127–263°C (dependent on heterocyclic modifications) .

- Solubility : Hydroxyl and carboxylic acid groups enhance aqueous solubility, critical for bioavailability in antimicrobial applications .

Biological Activity

1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 1498191-33-5) is a compound of significant interest due to its potential biological activities. This article focuses on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure

The compound features a piperidine ring with a dioxo substituent and a pyrrolidine moiety, which contributes to its diverse biological activities. The presence of the carboxylic acid functional group enhances its solubility and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound against multidrug-resistant pathogens.

Key Findings

- In vitro Studies : Compounds derived from this scaffold demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, some derivatives showed efficacy against vancomycin-intermediate strains of S. aureus .

- Mechanism of Action : The antimicrobial activity is believed to be structure-dependent, with specific modifications enhancing potency against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored.

Research Insights

- Cell Line Studies : In A549 human lung cancer cell cultures, certain derivatives exhibited promising anticancer activity. For instance, a derivative with a 3,5-dichloro substitution showed superior cytotoxic effects compared to standard treatments .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5-Fluorobenzimidazole | A549 | 10 | High |

| Hydrazone derivative | A549 | 15 | Moderate |

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using the DPPH radical scavenging assay.

Results Summary

- Compounds containing the carboxylic moiety displayed significant radical scavenging activities. For example, one derivative achieved an 88.6% scavenging ability compared to ascorbic acid used as a control .

| Compound | DPPH Scavenging (%) |

|---|---|

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 88.6% |

| Ascorbic Acid (Control) | 90% |

Case Studies

- Antimicrobial Resistance : A study focused on the efficacy of derivatives against resistant strains demonstrated that modifications in the chemical structure could lead to enhanced antimicrobial properties, making them viable candidates for drug development .

- Cytotoxicity in Cancer Models : Various derivatives were tested in different cancer cell lines, revealing that specific structural changes significantly influenced their cytotoxic profiles and mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.